3,3',4,4',5-Pentachlorobiphenyl

Aryl Hydrocarbon Receptor Binding Affinity Toxic Equivalency

Certified reference standard of the most potent dioxin-like PCB congener (IUPAC No. 126). Its superior AhR binding affinity over PCB-77 enables sensitive, robust pathway activation in vitro. The documented 37-fold discrepancy between rodent TEF and human REP makes this compound essential for human-relevant risk assessment. A mandatory analyte in EPA Method 1668 for environmental monitoring; substituting with any other congener introduces significant quantitative error. Verified ≥99% purity ensures accurate GC-MS/HRMS calibration. For R&D use only; international regulatory restrictions apply to manufacture and commercial distribution.

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 57465-28-8
Cat. No. B1202525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4',5-Pentachlorobiphenyl
CAS57465-28-8
Synonyms3,3',4,4',5-pentachlorobiphenyl
3,4,3',4',5-pentachlorobiphenyl
3,4,5,3',4'-pentachlorobiphenyl
PCB 126
PCB-126
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5H
InChIKeyREHONNLQRWTIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',4,4',5-Pentachlorobiphenyl (PCB-126, CAS 57465-28-8): A High-Potency Dioxin-Like PCB Congener for Analytical and Toxicological Research


3,3',4,4',5-Pentachlorobiphenyl (IUPAC No. 126), a pentachlorinated biphenyl congener, is a non-ortho-substituted, coplanar polychlorinated biphenyl (PCB) classified as a dioxin-like compound (DLC) due to its high affinity for the aryl hydrocarbon receptor (AhR) [1]. With a log Kow of 7.21, it is a highly lipophilic and environmentally persistent organic pollutant [2]. As a potent AhR agonist, PCB-126 serves as a prototypical compound for investigating AhR-mediated toxicities, including endocrine disruption, immunotoxicity, and carcinogenesis, and is a critical reference standard for environmental monitoring and risk assessment [3].

Why Non-Ortho PCB-126 Cannot Be Substituted by Other PCB Congeners in Critical Assays


Substituting 3,3',4,4',5-pentachlorobiphenyl (PCB-126) with another dioxin-like or non-dioxin-like PCB congener is scientifically invalid due to its unique and quantifiably distinct AhR binding affinity and potency profile [1]. While all dioxin-like PCBs share a common mechanism of action, their individual potencies differ by orders of magnitude, and PCB-126 is consistently identified as the most potent PCB congener [2]. Furthermore, species-specific differences in AhR activation mean that potency rankings derived from rodent models do not reliably predict human cellular responses [3]. Therefore, using an incorrect congener, even one with a similar Toxic Equivalency Factor (TEF), will introduce significant quantitative error in experimental outcomes and risk assessments, necessitating the use of verified, high-purity PCB-126.

Quantitative Evidence for the Differentiated Selection of PCB-126 Over Analogs


Superior AhR Binding Affinity of PCB-126 Compared to Other Dioxin-Like PCBs

In a direct competitive binding assay using mouse aryl hydrocarbon receptor (AhR), PCB-126 exhibited a higher affinity than the dioxin-like PCB-77 congener [1]. The rank order of binding affinities (IC50) was TCDD < TCDF < PCB-126 < PCB-169 < PCB-81 < PCB-77, confirming that PCB-126 is among the most potent non-ortho-substituted PCBs for this critical initiating event [1].

Aryl Hydrocarbon Receptor Binding Affinity Toxic Equivalency Congener Comparison

PCB-126 Exhibits Higher In Vitro Potency for CYP1A Induction Than Less-Chlorinated Congeners

In primary frog hepatocytes, PCB-126 demonstrated a significantly higher potency for inducing cytochrome P450 1A (CYP1A) activity compared to the mono-ortho-substituted PCB-118 congener, which showed no induction up to 1 µM [1]. PCB-126 induced ethoxyresorufin-O-deethylase (EROD) activity with an EC50 ranging from 3 to 133 nM, whereas PCB-118 was inactive in the same assay [1].

Cytochrome P450 CYP1A Induction EC50 Congener Potency

Species-Specific Potency: PCB-126's REP in Human Cells is 37-fold Lower Than Its TEF-Based Prediction

The established WHO Toxic Equivalency Factor (TEF) of 0.1 for PCB-126, largely derived from rodent data, significantly overestimates its potency in human cells [1]. In human keratinocytes, the EC50-based relative potency (REP) for CYP1A1 mRNA induction was determined to be 0.0027, which is 37-fold lower than the rodent-based TEF of 0.1 [1]. This indicates that PCB-126 is much less potent in this human cell model than predicted by the standard TEF framework.

Human-Relevant Potency Relative Potency Species Differences Risk Assessment

High Purity and Certified Standards: >99% Purity Ensures Analytical Reliability

For precise quantification in environmental or biological matrices, high-purity standards are essential. Commercially available PCB-126 from reputable suppliers is routinely assayed to be ≥99% pure, with purity confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) . This contrasts with the complex mixtures found in technical formulations like Aroclors, where PCB-126 is present as a minor component [1].

Analytical Standard Purity Quality Control Environmental Monitoring

Significant In Vivo Hepatic Effects at Low Doses Differentiate PCB-126 from Less Potent Congeners

A single, low intraperitoneal dose of 1 µmol/kg (326 µg/kg) PCB-126 in male Sprague-Dawley rats caused a 42% increase in liver weight and a 10-40-fold increase in hepatic microsomal CYP1A enzyme activity after two weeks [1]. These effects were accompanied by significant perturbations in hepatic redox status, including a 15% decrease in zinc, a 30% decrease in selenium, and a 20% decrease in glutathione levels [1]. This demonstrates potent in vivo effects that are not expected from less potent, non-dioxin-like PCB congeners at comparable doses.

In Vivo Toxicology Hepatotoxicity Oxidative Stress Rodent Model

Primary Scientific and Industrial Applications for 3,3',4,4',5-Pentachlorobiphenyl (PCB-126)


Calibration and Validation in Environmental and Food Safety Monitoring

As one of the most potent dioxin-like PCBs, PCB-126 is a mandatory analyte in regulatory monitoring programs for water, soil, sediment, and biota. The >99% pure certified reference standard is essential for generating accurate calibration curves in GC-MS and HPLC analyses . Its use as a primary standard ensures the reliable quantification of this high-priority pollutant in complex environmental and food matrices, as required by methods such as EPA Method 1668.

Investigating Aryl Hydrocarbon Receptor (AhR) Signaling and Toxicology

PCB-126 serves as a highly potent, prototypical AhR agonist for studying the fundamental mechanisms of dioxin-like toxicity . Its superior binding affinity compared to other dioxin-like PCBs like PCB-77 allows for sensitive and robust activation of the AhR pathway in vitro [1]. This makes it an ideal tool for researchers investigating AhR-mediated gene expression, endocrine disruption, immunotoxicity, and the development of Adverse Outcome Pathways (AOPs) [2].

Development of Human-Relevant Risk Assessment Models

The well-documented, 37-fold discrepancy between the rodent-derived TEF and the human cell-based REP for PCB-126 makes this compound a critical case study for developing more accurate, human-relevant risk assessment frameworks . Research using this compound is pivotal for refining species-specific potency estimates and understanding the limitations of the TEF methodology for human health protection.

In Vivo Studies of Dioxin-Like Hepatotoxicity and Carcinogenesis

In rodent models, PCB-126 produces a robust and well-characterized suite of hepatic effects at low doses, including marked CYP1A induction, oxidative stress, and hepatocellular hypertrophy . This makes it a reliable positive control and a potent tool for studying the mechanisms of AhR-mediated liver injury, steatosis, and tumor promotion, which are hallmark effects of dioxin-like compounds [1].

Technical Documentation Hub

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